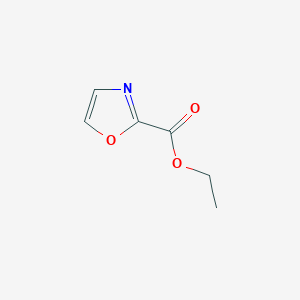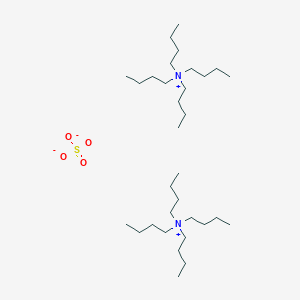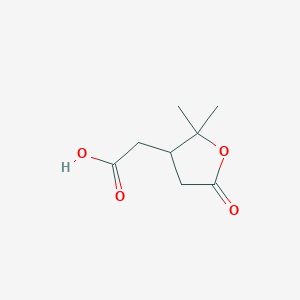
Methyl 4-butylbenzoate
Vue d'ensemble
Description
“Methyl 4-butylbenzoate” is a chemical compound with the molecular formula C12H16O2 . It is related to other compounds such as 4-methylphenyl 4-methylbenzoate and ethylene di-4-methylbenzoate .
Molecular Structure Analysis
The molecular structure of “Methyl 4-butylbenzoate” consists of 12 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms . The structure is related to that of 4-methylphenyl 4-methylbenzoate and ethylene di-4-methylbenzoate .
Applications De Recherche Scientifique
1. Solubility Measurement and Modeling
Methyl 4-butylbenzoate, among other compounds, was studied for its solubility characteristics in various solvents at different temperatures. The solubility of related compounds was measured and modeled, providing insight into the solid–liquid phase equilibrium in systems involving methyl 4-butylbenzoate and its analogs (Aniya et al., 2017).
2. Vapor Pressure, Density, and Refractive Indices Analysis
Comprehensive studies have been conducted on the physical properties of methyl 4-tert-butylbenzoate, including its saturated vapor pressure, density, refractive indices, and viscosity across different temperatures. This research is crucial in understanding the thermo-physical behavior of methyl 4-butylbenzoate in various conditions (Aniya et al., 2017).
3. Metabolism of Parabens
Parabens, which include methyl 4-butylbenzoate, undergo metabolism mainly through hydrolysis and glucuronidation reactions in the human body. Research in this area is significant for understanding how these compounds are processed in human tissues and their potential accumulation (Abbas et al., 2010).
4. Toxicity Assessment
The toxicity of parabens, including methyl paraben, has been assessed in various in vitro models. These studies are crucial for understanding the safety and potential health impacts of methyl 4-butylbenzoate and related compounds in pharmaceutical and cosmetic industries (Kizhedath et al., 2019).
5. Preservative Analysis in Consumer Products
Methyl 4-butylbenzoate, as a common preservative, is analyzed in various consumer products. Techniques such as microemulsion electrokinetic chromatography and HPLC-MS/MS are employed for this purpose, highlighting the importance of accurate quantification of this compound in foods, cosmetics, and pharmaceuticals (Mahuzier et al., 2001; Cao et al., 2013).
6. Neuroprotective Effects
Studies have explored the neuroprotective effects of compounds related to methyl 4-butylbenzoate, like methyl 3,4-dihydroxybenzoate, against oxidative damage in human neuroblastoma cells. This research could have implications for the development of treatments for neurodegenerative diseases (Cai et al., 2016).
Propriétés
IUPAC Name |
methyl 4-butylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-3-4-5-10-6-8-11(9-7-10)12(13)14-2/h6-9H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJRYQLPELPLPHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3066637 | |
| Record name | Benzoic acid, 4-butyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3066637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-butylbenzoate | |
CAS RN |
20651-69-8 | |
| Record name | Benzoic acid, 4-butyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20651-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 4-butyl-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020651698 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 4-butyl-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 4-butyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3066637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-butylbenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.930 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![[4-Chloro-3-(trifluoromethyl)phenyl]hydrazine](/img/structure/B109249.png)



![4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B109288.png)